2-(4-(thiophen-2-yl)-1H-pyrazol-1-yl)acetaldehyde
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Overview
Description
Synthesis Analysis
The synthesis of thiophene derivatives often involves heterocyclization of various substrates . A related compound, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, was obtained by reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in a N-acylation reaction .Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of chitosan Schiff bases derived from heterocyclic moieties, including thiophene-pyrazole derivatives, have been reported. These compounds were characterized using various analytical techniques, and their antimicrobial activities were evaluated against a range of bacteria and fungi. This research demonstrates the versatility of thiophene-pyrazole derivatives in creating biologically active compounds (Hamed et al., 2020).
Another study focused on the synthesis of new thiazole and pyrazoline heterocycles that contain a 2-thienylpyrazole moiety. These compounds were evaluated for their antimicrobial, anti-inflammatory, and analgesic activities, highlighting the potential of thiophene-pyrazole derivatives in medicinal chemistry (Abdel-Wahab et al., 2012).
Biological Activities
The antimicrobial activity of Schiff bases derived from chitosan and thiophene-pyrazole derivatives has been investigated, revealing their effectiveness against several pathogens. This underscores the potential of these compounds in developing new antimicrobial agents (Hamed et al., 2020).
Research on the synthesis of flavonols incorporating the thiophene-pyrazole moiety has shown these compounds to possess significant antibacterial and antifungal activities. This suggests their utility in addressing resistance issues in microbial pathogens (Ashok et al., 2016).
Antioxidant and Anti-inflammatory Properties
A study on heterocycles incorporating the pyrazolo-[3,4-d]pyrimidin-4-one moiety, synthesized from a thiophene-pyrazole derivative, showed antioxidant activity nearly equal to ascorbic acid. This highlights the potential of these compounds as antioxidant agents (El‐Mekabaty, 2015).
Thiophene-pyrazole derivatives have been evaluated for their anti-inflammatory and analgesic activities, showing potential for the development of new therapeutic agents in this domain (Abdel-Wahab et al., 2012).
Future Directions
The future directions for research on “2-(4-(thiophen-2-yl)-1H-pyrazol-1-yl)acetaldehyde” and related compounds could include further exploration of their synthesis, characterization, and potential applications. Thiophene derivatives are of interest in various fields, including medicinal chemistry, due to their potential biological activity .
Properties
IUPAC Name |
2-(4-thiophen-2-ylpyrazol-1-yl)acetaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2OS/c12-4-3-11-7-8(6-10-11)9-2-1-5-13-9/h1-2,4-7H,3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSASAUGTCAPVDW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CN(N=C2)CC=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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